molecular formula C15H22N2O5S B5839618 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE

Cat. No.: B5839618
M. Wt: 342.4 g/mol
InChI Key: JWSQQXVEMWJWPZ-UHFFFAOYSA-N
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Description

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a propanone moiety

Preparation Methods

The synthesis of 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE involves multiple steps, typically starting with the preparation of the piperazine ring and subsequent functionalization with the 3,4-dimethoxyphenylsulfonyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-4-15(18)16-7-9-17(10-8-16)23(19,20)12-5-6-13(21-2)14(11-12)22-3/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSQQXVEMWJWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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